SDPC

Descripción

Propiedades

IUPAC Name |

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYAENFVCNTAL-PFFNLMTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335920 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

834.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59403-52-0 | |

| Record name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-Docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a specialized phospholipid of significant interest in various research and development fields.

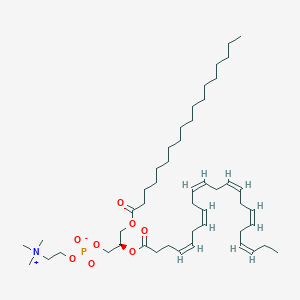

Core Structure and Chemical Identity

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) is a phosphatidylcholine molecule characterized by a specific arrangement of fatty acid chains on the glycerol backbone.[1][2] The sn-1 position is esterified with stearic acid, a saturated 18-carbon fatty acid, while the sn-2 position is occupied by docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds.[2] This unique asymmetric structure, combining a saturated and a highly unsaturated fatty acid, imparts distinct physicochemical properties to this compound, influencing its behavior in lipid bilayers and its potential applications.[3]

The structure of this compound consists of a hydrophilic phosphocholine head group and a hydrophobic tail composed of the two distinct fatty acid chains. This amphipathic nature drives its self-assembly into bilayer structures in aqueous environments, forming the basis for liposomes and other lipid-based nanoparticles.

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

The distinct fatty acid composition of this compound significantly influences its physical and chemical properties. A summary of key quantitative data is presented in the table below.

| Property | Value | Reference |

| Full Chemical Name | 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | [1][2] |

| Synonyms | This compound, PC(18:0/22:6), DHA-PC | [1][2] |

| CAS Number | 59403-52-0 | [1][2] |

| Molecular Formula | C48H84NO8P | [1][4] |

| Molecular Weight | 834.16 g/mol | [1] |

| Transition Temperature (Tm) | -9.0 °C | |

| Critical Micelle Concentration (CMC) | Data not readily available. Typically very low for long-chain phospholipids. | |

| Aqueous Solubility | Very low. Forms vesicles in aqueous solutions. | [5][6] |

Experimental Protocols

Chemo-enzymatic Synthesis of this compound (General Approach)

Principle: A 1,3-specific lipase can be used to synthesize 1-stearoyl-sn-glycerol. Subsequent chemical or enzymatic acylation at the sn-2 position with docosahexaenoic acid, followed by phosphorylation and head group attachment, would yield this compound.

The following diagram outlines a plausible chemo-enzymatic synthesis workflow.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes with a controlled size distribution.[12][13][14][15][16]

Materials:

-

This compound phospholipid

-

Cholesterol (optional, for modulating membrane rigidity)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound (and cholesterol, if used) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

-

Agitate the flask by gentle swirling or vortexing above the transition temperature of the lipid mixture to hydrate the lipid film and form multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and connect it to the extruder.

-

Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Storage:

-

Store the resulting liposome suspension at 4°C. For long-term storage, the stability should be assessed.

-

The following diagram illustrates the workflow for liposome preparation.

Characterization of this compound Liposomes

3.3.1. Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[17][18][19][20][21] It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the liposomes.

Protocol:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

-

Analyze the resulting correlation function to obtain the size distribution (Z-average, polydispersity index) and, if applicable, the zeta potential.

3.3.2. Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the lipid bilayer, such as the main phase transition temperature (Tm).[22][23][24][25] This information is crucial for understanding the physical state (gel or liquid crystalline) of the liposome membrane at a given temperature.

Protocol:

-

Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and a reference pan (containing buffer) into the DSC instrument.

-

Run a temperature scan over the range of interest, including the expected Tm of this compound.

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy of the phase transition.

Signaling Pathways and Applications

This compound and other omega-3 fatty acid-containing phospholipids are subjects of interest for their potential roles in various cellular processes and their applications in drug delivery.

Potential Involvement in Signaling

The docosahexaenoic acid (DHA) moiety of this compound is a precursor to various signaling molecules. While direct signaling pathways initiated by this compound are not extensively detailed, its components can influence cellular signaling. For instance, DHA-containing phospholipids have been shown to modulate the activity of membrane-associated proteins and can be a source of bioactive lipid mediators. Research has suggested that DHA-enriched phosphatidylcholine can exert anti-angiogenic effects by activating PPARγ and modulating the VEGFR2/Ras/ERK pathway.[1]

The diagram below depicts a simplified representation of a potential signaling pathway influenced by DHA released from phospholipids.

Applications in Drug Delivery

The unique properties of this compound make it a candidate for advanced drug delivery systems. The high degree of unsaturation in the DHA chain can influence membrane fluidity and permeability, which can be advantageous for controlling drug release.[3] Liposomes formulated with this compound can encapsulate both hydrophilic and lipophilic drugs and can be further modified for targeted delivery.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a specialized phospholipid with distinct structural and physicochemical properties. Its unique combination of a saturated and a highly polyunsaturated fatty acid chain makes it a valuable tool for researchers in membrane biophysics, cell signaling, and drug delivery. While specific quantitative data for some of its properties, like CMC, are not widely published, its behavior can be inferred from the properties of similar long-chain phospholipids. The experimental protocols provided in this guide, though general, offer a solid foundation for the synthesis, preparation, and characterization of this compound and this compound-containing systems, enabling further exploration of its potential in scientific and therapeutic applications.

References

- 1. 1-Stearoyl-2-docosahexaenoyl-sn-glyerco-3-phosphocholine (this compound; DHA-PC; 18:0/22:6 PC) | PPAR | 59403-52-0 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Molecular organization in mixed SOPC and this compound model membranes: Water permeability studies of polyunsaturated lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:0) | C48H84NO8P | CID 52923691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Computer-assisted multistep chemoenzymatic retrosynthesis using a chemical synthesis planner - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. Synaptic vesicles studied by dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential Scanning Calorimetry Analyses of Idebenone-Loaded Solid Lipid Nanoparticles Interactions with a Model of Bio-Membrane: A Comparison with In Vitro Skin Permeation Data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 24. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

The Role of Stearoyl-Dihydrosphingomyelin Phosphocholine (SDPC) in Advanced Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Stearoyl-Dihydrosphingomyelin Phosphocholine (SDPC) in the context of advanced drug delivery systems. By leveraging its unique structural properties, this compound serves as a key component in the formulation of stable, long-circulating, and stimulus-responsive liposomes for targeted therapeutic delivery.

Core Concept: The Strategic Role of this compound in Liposomal Formulations

N-stearoyl-D-erythro-sphingosylphosphorylcholine (this compound) is a fully saturated sphingomyelin derivative that offers significant advantages in liposomal drug delivery. Its primary role is to enhance the stability and in vivo circulation time of liposomes. While not inherently pH-sensitive, this compound is a critical structural component in pH-responsive formulations, where it is combined with fusogenic lipids to enable triggered drug release in acidic microenvironments, such as tumors and endosomes.

The saturated stearoyl acyl chain and the dihydrosphingomyelin backbone of this compound contribute to a highly ordered and rigid lipid bilayer. This reduces drug leakage during circulation and minimizes uptake by the reticuloendothelial system (RES), thereby prolonging the systemic circulation time of the liposomal carrier.

Mechanism of Action: A Two-Fold Approach to Drug Delivery

The mechanism of action of this compound-containing liposomes in drug delivery, particularly in pH-sensitive formulations, is a synergistic interplay between structural stability and triggered release.

2.1. Enhanced Stability and Prolonged Circulation:

Liposomes formulated with this compound and cholesterol exhibit superior drug retention and longer circulation half-lives compared to those made with conventional phospholipids like DSPC.[1] The rigid and tightly packed nature of the this compound/cholesterol bilayer minimizes premature drug leakage and reduces the binding of opsonins, proteins that mark liposomes for clearance by the immune system. This "stealth" characteristic is crucial for passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.

2.2. pH-Triggered Drug Release and Endosomal Escape:

To achieve site-specific drug release, this compound is formulated with pH-sensitive components, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS). At physiological pH (7.4), the liposome remains stable. However, upon internalization by cells into endosomes, the acidic environment (pH 5.5-6.5) triggers a conformational change in the pH-sensitive lipids.

DOPE, a cone-shaped lipid, has a propensity to form a non-bilayer hexagonal (HII) phase, which is destabilizing to the liposomal membrane.[1][2] CHEMS, a weakly acidic amphiphile, is negatively charged at neutral pH and stabilizes the bilayer structure. In the acidic environment of the endosome, CHEMS becomes protonated and loses its charge, disrupting the bilayer stability and allowing DOPE to transition to its fusogenic hexagonal phase. This leads to the destabilization of the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm. This process is often referred to as endosomal escape.

The following diagram illustrates the proposed signaling pathway for the cellular uptake and pH-triggered drug release from an this compound-containing pH-sensitive liposome.

References

The Pivotal Role of SDPC in Modulating Membrane Fluidity and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) is a unique phospholipid distinguished by its hybrid structure, featuring a saturated stearic acid at the sn-1 position and a highly unsaturated docosahexaenoic acid (DHA) at the sn-2 position. This molecular architecture imparts significant and distinct biophysical properties to cell membranes, profoundly influencing their fluidity, stability, and function. As a key component of membranes in various cell types, particularly in the nervous system and retina, understanding the precise role of this compound is paramount for advancements in cell biology, neuroscience, and the development of novel therapeutics targeting membrane-associated processes.

This technical guide provides an in-depth exploration of the multifaceted role of this compound in membrane dynamics. It synthesizes key quantitative data, details experimental methodologies for characterization, and visualizes the intricate relationships and pathways influenced by this critical phospholipid.

The Influence of this compound on Membrane Fluidity

The presence of the polyunsaturated DHA chain in this compound is a primary determinant of its profound effect on membrane fluidity. Unlike saturated acyl chains that pack tightly, the six double bonds in DHA create a kinked and conformationally flexible structure, introducing significant disorder within the lipid bilayer.

Increased Membrane Disorder and Dynamics

The incorporation of this compound into a lipid membrane disrupts the ordered packing of neighboring phospholipid acyl chains. This "fluidizing" effect enhances the lateral diffusion of lipids and embedded proteins, which is crucial for a multitude of cellular processes, including signal transduction and enzyme kinetics.[1][2] Molecular dynamics simulations have corroborated these findings, illustrating that the flexible DHA chain of this compound explores a wide conformational space, leading to a more disordered and dynamic membrane core.

Impact on Water Permeability

Studies on model membranes have demonstrated a direct correlation between this compound concentration and water permeability. The increased disorder in the membrane's hydrocarbon region, induced by the progressive addition of the polyunsaturated DHA chains of this compound, facilitates the passage of water molecules across the bilayer. Research has shown that the permeability rates across mixed SOPC (1-stearoyl-2-oleoylphosphatidylcholine) and this compound bilayers are a linear function of the mole percentage of this compound.[3][4]

The Role of this compound in Membrane Stability

While contributing to fluidity, this compound also plays a crucial role in maintaining membrane stability and integrity through complex interactions with other membrane components and its influence on the formation of specialized membrane domains.

Modulation of Lipid Microdomains

The disruptive effect of the DHA chain in this compound on the packing of surrounding phospholipids promotes the formation of lipid microdomains, including lipid rafts.[1] These specialized domains, often enriched in cholesterol and sphingolipids, serve as platforms for organizing signaling molecules and regulating their activity. By influencing the formation and stability of these domains, this compound indirectly modulates a wide array of cellular signaling events.

Interaction with Cholesterol

The interaction between this compound and cholesterol is complex and critical for membrane organization. While the bulky DHA chain can create packing defects that might be filled by cholesterol, the high degree of unsaturation also influences the partitioning of cholesterol within the membrane, contributing to the heterogeneity of lipid domains.[1]

Lipid Packing Defects

The conical shape of phospholipids containing highly unsaturated acyl chains like DHA can lead to the formation of "lipid packing defects." These are voids or spaces in the hydrophobic core of the membrane that expose the hydrocarbon chains to the aqueous environment.[5][6][7][8][9] These defects are not mere structural anomalies but are recognized as important sites for the recruitment and binding of certain peripheral and integral membrane proteins, thereby influencing their function and localization. The presence of this compound can therefore modulate protein-membrane interactions critical for cellular processes.

Quantitative Data on this compound and Membrane Properties

The following tables summarize key quantitative parameters related to the biophysical properties of this compound and comparable phospholipids. It is important to note that specific experimental values for pure this compound membranes are not always available in the literature, and in such cases, data from DHA-containing phospholipids or closely related lipids are provided for context.

| Parameter | Value/Observation for this compound or DHA-containing Lipids | Comparative Values (Other Lipids) | Measurement Technique |

| Main Phase Transition Temperature (Tm) | Not explicitly found for pure this compound. Expected to be very low, well below physiological temperatures, due to the highly unsaturated DHA chain. | DSPC: ~55°C[10][11]DOPC: ~ -20°C[12]DPPC: ~41°C[13][14] | Differential Scanning Calorimetry (DSC) |

| Bending Rigidity (kc) | Presence of polyunsaturated chains generally decreases bending rigidity, making the membrane more flexible.[15][16] | SOPC: ~1.6-1.8 x 10-12 ergs[17]DOPC: Decreases with increasing temperature.[18] | Micropipette Aspiration, X-ray Diffuse Scattering |

| Deuterium Order Parameter (SCD) | Lower order parameters compared to saturated lipids, indicating higher disorder, particularly in the lower half of the acyl chain.[19][20][21] | DPPC/POPC: Higher order parameters in the upper part of the chain, decreasing towards the center of the bilayer.[4][21] | 2H-NMR Spectroscopy |

| Water Permeability (Pf) | Increases linearly with the mole percentage of this compound in mixed SOPC/SDPC bilayers.[3] | Dependent on lipid composition and packing. | Droplet Interface Bilayer (DIB) Assay |

Signaling Pathways Modulated by this compound

The influence of this compound on membrane fluidity and domain organization has significant implications for cellular signaling pathways, particularly those involving membrane-associated proteins.

Protein Kinase C (PKC) Signaling

DHA and phospholipids containing DHA, such as this compound, have been shown to modulate the activity of Protein Kinase C (PKC), a crucial family of enzymes in signal transduction.[2] The activation of many PKC isoforms requires their translocation to the cell membrane, a process that is sensitive to the lipid environment. The increased membrane fluidity and the presence of specific lipid species influenced by this compound can facilitate the recruitment and activation of PKC.[1][6][22]

G-Protein Coupled Receptor (GPCR) Signaling

The function of G-protein coupled receptors (GPCRs), the largest family of membrane receptors, is intimately linked to the lipid environment. The conformational changes required for GPCR activation and subsequent G-protein coupling are influenced by membrane fluidity and thickness. By modulating these properties, this compound can impact the efficacy of GPCR signaling.[16][23][24][25][26]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's role in membrane biophysics. Below are outlines of key experimental protocols.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic phase behavior of lipid bilayers.

Methodology:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of pure this compound or this compound-containing lipid mixtures by thin-film hydration followed by extrusion.

-

Sample Preparation: Accurately weigh the lipid dispersion into a DSC sample pan. A reference pan is filled with the corresponding buffer.

-

DSC Scan: Heat the sample and reference pans at a constant rate over a defined temperature range. The instrument measures the differential heat flow required to maintain both pans at the same temperature.

-

Data Analysis: The main phase transition temperature (Tm) is determined from the peak of the endothermic transition in the DSC thermogram. The enthalpy of the transition (ΔH) is calculated from the area under the peak.[1][10][11][13][27][28][29][30][31]

Laurdan GP Assay for Membrane Fluidity

The Laurdan dye exhibits a spectral shift in response to changes in membrane lipid packing, providing a quantitative measure of membrane fluidity.

Methodology:

-

Liposome/Cell Staining: Incubate liposomes or live cells with a solution of Laurdan.

-

Fluorescence Measurement: Excite the sample at ~350 nm and measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of ordered, gel-phase membranes) and ~490 nm (characteristic of disordered, liquid-crystalline phase membranes).

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to lower membrane fluidity.[3][8][17][18][32][33][34][35][36][37][38]

Micropipette Aspiration for Bending Rigidity

This technique directly measures the mechanical properties of giant unilamellar vesicles (GUVs).

Methodology:

-

GUV Formation: Prepare GUVs containing this compound using methods such as electroformation.

-

Micropipette Aspiration: Aspirate a single GUV into a micropipette with a known radius using a controlled suction pressure.

-

Measurement: Measure the length of the vesicle projection inside the micropipette as a function of the applied suction pressure.

-

Calculation: The bending rigidity (kc) is calculated from the relationship between the applied tension and the apparent area strain of the membrane.[7][12][28][33]

Conclusion

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is far more than a simple structural component of cell membranes. Its unique molecular architecture, combining a saturated and a highly unsaturated fatty acid, positions it as a critical modulator of membrane fluidity and stability. Through its influence on lipid packing, domain formation, and interactions with other membrane components, this compound plays a pivotal role in a myriad of cellular functions, most notably in signal transduction. The experimental methodologies and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of this compound and to leverage this understanding in the design of novel therapeutic strategies that target membrane-dependent processes. Further research to precisely quantify the biophysical parameters of pure this compound membranes will undoubtedly provide even deeper insights into its biological significance.

References

- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docosahexaenoic acid inhibits protein kinase C translocation/activation and cardiac hypertrophy in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Bending Rigidity of Phosphatidylcholine Bilayers: Dependences on Experimental Method, Sample Cell Sealing and Temperature | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bending rigidity of SOPC membranes containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. functmaterials.org.ua [functmaterials.org.ua]

- 14. On-bead purification and nanodisc reconstitution of human chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structure of dynamic GPCR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

- 23. researchgate.net [researchgate.net]

- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers [mdpi.com]

- 28. Cell-Free Expression of GPCRs into Nanomembranes for Functional and Structural Studies | Springer Nature Experiments [experiments.springernature.com]

- 29. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. Docosahexaenoic acid induces increases in [Ca2+]i via inositol 1,4,5-triphosphate production and activates protein kinase C gamma and -delta via phosphatidylserine binding site: implication in apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Micropipet aspiration for measuring elastic properties of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 36. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 37. scite.ai [scite.ai]

- 38. Measurement of membrane elasticity by micro-pipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Proline-Rich Domain Interactions in Biomedical Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein-protein interactions (PPIs) are the cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders. A critical class of these interactions is mediated by specialized protein modules that recognize and bind to proline-rich motifs (PRMs) on their partner proteins. While the term "Soluble Divalent Proline-rich Complex (SDPC)" is not a standard descriptor in biomedical literature, it aptly encompasses a crucial area of study: soluble protein complexes whose assembly and function are dictated by proline-rich domains, often in cellular environments influenced by divalent cations. This guide provides a comprehensive technical overview of the core principles governing these interactions, focusing on three exemplary protein domain families: SH3, WW, and EVH1 domains. We delve into their roles in key signaling pathways, present quantitative data on their binding affinities, provide detailed experimental protocols for their study, and explore their potential as therapeutic targets in drug development.

Introduction: The Power of Proline in Protein Interactions

Proline is a unique amino acid that, due to its rigid cyclic structure, introduces kinks into polypeptide chains. Sequences enriched in proline often adopt a specific helical conformation known as a polyproline type II (PPII) helix. This extended, rigid structure serves as an ideal recognition scaffold for a variety of protein-protein interaction domains. These domains, such as Src Homology 3 (SH3), WW, and Enabled/VASP Homology 1 (EVH1), are found in a vast number of signaling proteins.[1] They act as molecular "Velcro," facilitating the rapid and transient assembly and disassembly of protein complexes that are essential for transmitting signals within the cell.[1]

These interactions are fundamental to a multitude of cellular processes, including cell proliferation, cytoskeletal organization, and migration.[1][2] Consequently, the proteins containing these domains are frequently implicated in diseases driven by aberrant signaling and are considered promising targets for novel therapeutic interventions.[3][4] While divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) are essential for a wide range of cellular functions, including the activity of kinases that often act upstream of these signaling complexes, their direct role in modulating the binding of proline-rich motifs to their partner domains is not a primary regulatory mechanism. Their importance lies in maintaining the overall integrity and function of the signaling pathways in which these complexes operate.

This guide will explore three key examples of proline-rich interaction networks with significant implications for biomedical research:

-

The Grb2-Sos1 Complex: A critical node in the Ras/MAPK pathway, frequently hyperactivated in cancer.

-

The YAP/TAZ-TEAD Complex: The terminal step of the Hippo pathway, a key regulator of organ size and tumorigenesis.

-

The CrkL-C3G Complex: An important player in cell adhesion and migration.

The Grb2-Sos1 Complex: A Prime Target in Cancer Therapy

The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a pivotal role in coupling signals from activated receptor tyrosine kinases (RTKs) to the Ras/MAPK signaling cascade, a pathway central to cell proliferation and survival.[5] Grb2 consists of a central SH2 domain flanked by two SH3 domains (N-terminal and C-terminal).[5] The Grb2 SH2 domain binds to phosphotyrosine residues on activated receptors like EGFR, which recruits Grb2 to the cell membrane.[6] The SH3 domains of Grb2 then bind to the proline-rich C-terminal tail of the Son of sevenless (Sos1) protein, a guanine nucleotide exchange factor (GEF) for Ras.[5][7] This recruitment of the Grb2-Sos1 complex to the membrane brings Sos1 into proximity with Ras, allowing it to catalyze the exchange of GDP for GTP, thereby activating Ras and triggering the downstream MAPK signaling cascade.[6]

Quantitative Analysis of the Grb2-Sos1 Interaction

The interaction between the Grb2 SH3 domains and the proline-rich motifs of Sos1 is a high-affinity event, crucial for the stable formation of the signaling complex. The N-terminal SH3 domain of Grb2 appears to be the primary mediator of this high-affinity interaction.[8]

| Interacting Proteins | Interacting Domains/Motifs | Method | Dissociation Constant (Kd) | Reference(s) |

| Grb2 - Sos1 (C-terminus) | Full-length Grb2 - Sos1-c | BIAcore | 1.48 nM | [8] |

| Grb2 N-SH3 - Sos1 (C-terminus) | N-terminal SH3 - Sos1-c | BIAcore | 1.68 nM | [8] |

| Grb2 - Sos1 peptide | Full-length Grb2 - VPVPPPVPPRRR | ITC | 22 µM | [9][10] |

Signaling Pathway

The recruitment of Sos1 to the plasma membrane by Grb2 is a critical step in the activation of the Ras/MAPK pathway. Dysregulation of this pathway is a common driver of many cancers.

Experimental Protocols

This protocol describes the immunoprecipitation of endogenous Grb2 to detect its interaction with endogenous Sos1 in a cell lysate.[11][12]

-

Cell Lysis:

-

Culture cells (e.g., HEK293T, SK-BR-3) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads by placing the tube on a magnetic rack.

-

To 1 mg of pre-cleared lysate, add 2-4 µg of anti-Grb2 antibody (or a species-matched IgG as a negative control).

-

Incubate overnight at 4°C with gentle rotation.

-

Add 25 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without SDS if a milder wash is needed).

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Probe the membrane with a primary antibody against Sos1 overnight at 4°C.

-

Wash and probe with a secondary HRP-conjugated antibody.

-

Detect the signal using an ECL substrate. The presence of a band for Sos1 in the Grb2 IP lane (and not in the IgG control) confirms the interaction.

-

The Hippo-YAP/TAZ Pathway: Regulating Growth and Stemness

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[8] Its dysregulation is a key factor in the development of cancer. The core of the pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][8][13] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[14]

The interaction between YAP/TAZ and their partners is mediated by WW domains.[15] WW domains are small protein modules that recognize proline-rich motifs, particularly those containing a PPxY sequence.[13] YAP contains two WW domains, while TAZ has one. These domains are essential for YAP/TAZ function, mediating their interactions with upstream regulators like LATS1/2 and downstream transcription factors.[13]

Quantitative Analysis of YAP/TAZ WW Domain Interactions

The WW domains of YAP bind to PPxY motifs with varying affinities, which contributes to the specificity of signaling. The presence of two WW domains in some YAP isoforms allows for enhanced binding to proteins containing multiple PPxY motifs.

| Interacting Proteins | Interacting Domains/Motifs | Method | Dissociation Constant (Kd) | Reference(s) |

| YAP-WW1 - LATS1-b peptide | WW1 domain - PPxY motif | ITC | 3.7 µM | [16] |

| YAP-WW1 - LATS2 peptide | WW1 domain - PPxY motif | ITC | 7.1 µM | [16] |

| YAP-WW1 - p53BP2 peptide | WW1 domain - PPxY motif | ITC | 1.8 µM | [16] |

| YAP-WW2 - p53BP2 peptide | WW2 domain - PPxY motif | ITC | 12 µM | [16] |

Signaling Pathway

The Hippo pathway acts as a tumor suppressor by inhibiting the nuclear activity of YAP and TAZ.

Experimental Protocols

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]

-

Sample Preparation:

-

Express and purify the YAP WW domain and synthesize the PPxY-containing peptide ligand.

-

Thoroughly dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.

-

Determine the precise concentrations of the protein and peptide solutions using UV-Vis spectroscopy or amino acid analysis.

-

Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 20-50 µM YAP WW domain) into the sample cell.

-

Load the peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the stirring speed (e.g., 750 rpm).

-

-

Titration and Data Acquisition:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, which will be discarded during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of interaction.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin) to extract the Kd, n, and ΔH values.

-

The CrkL-C3G Complex: A Nexus for Cell Adhesion and Migration

Crk-like protein (CrkL) is another adaptor protein, composed of one SH2 and two SH3 domains, that is involved in signal transduction downstream of various stimuli.[19] CrkL plays a significant role in regulating cell adhesion, migration, and immune responses.[19] A key interaction partner of CrkL is C3G (Crk SH3-binding Guanine Nucleotide-Releasing Factor), a GEF for the small GTPase Rap1.[20]

The N-terminal SH3 domain of CrkL binds constitutively to proline-rich motifs in C3G.[21] Upon cellular stimulation (e.g., by growth factors or integrin engagement), the CrkL-C3G complex is recruited to sites of active signaling at the plasma membrane via the CrkL SH2 domain binding to phosphorylated proteins.[20] This translocation allows C3G to activate Rap1, which in turn modulates integrin activity and promotes cell adhesion and migration.[22][23]

Quantitative Analysis of the CrkL-C3G Interaction

The affinity of the CrkL SH3 domain for the multiple proline-rich motifs in C3G is in the low micromolar range, typical for transient signaling interactions.

| Interacting Proteins | Interacting Domains/Motifs | Method | Dissociation Constant (Kd) | Reference(s) |

| CrkL - C3G peptides (P1-P4) | Full-length CrkL - PRM peptides | Fluorescence Polarization | 1.4 - 3.0 µM | [20] |

Signaling Pathway

The CrkL-C3G-Rap1 signaling axis is a key pathway that translates extracellular cues into changes in cell adhesion and motility.

Experimental Protocols

This in vitro assay uses a recombinant GST-tagged "bait" protein (GST-CrkL) to "pull down" a "prey" protein (C3G) from a cell lysate.[9][24][25]

-

Preparation of Bait Protein:

-

Express GST-tagged CrkL (or GST alone as a control) in E. coli.

-

Lyse the bacteria and purify the GST-fusion proteins using glutathione-agarose beads.

-

Wash the beads extensively to remove non-specifically bound bacterial proteins.

-

Quantify the amount of GST-fusion protein bound to the beads (e.g., by SDS-PAGE and Coomassie staining).

-

-

Preparation of Prey Lysate:

-

Prepare a clarified cell lysate from cells known to express C3G, as described in the Co-IP protocol (Section 2.3.1).

-

-

Pull-Down Assay:

-

Incubate equal amounts of GST-CrkL beads and GST-control beads with 500-1000 µg of cell lysate.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (500 x g for 2 minutes).

-

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

-

After the final wash, elute the bound proteins by boiling the beads in 30 µL of 2x Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-C3G antibody.

-

A band corresponding to C3G should be present in the lane with GST-CrkL but not in the GST-only control lane, confirming a direct or complex-mediated interaction.

-

Therapeutic Implications and Future Directions

The central role of proline-rich signaling complexes in disease pathways makes them highly attractive targets for drug development. The well-defined, relatively shallow binding pockets of SH3, WW, and EVH1 domains present both opportunities and challenges for the design of small molecule inhibitors.

-

Targeting SH3 Domains: Given the involvement of the Grb2-Sos1 interaction in numerous cancers, significant effort has been invested in developing inhibitors that block this complex.[26] Strategies range from peptidomimetics that mimic the Sos1 proline-rich motif to targeted covalent inhibitors that irreversibly bind to a unique cysteine residue near the Grb2 SH3 binding site.[26]

-

Targeting WW Domains: The YAP/TAZ-TEAD interaction is a critical downstream node in the Hippo pathway, and disrupting this complex is a promising strategy for cancers with Hippo pathway dysregulation. Inhibitors are being developed to prevent YAP/TAZ from binding to TEAD, thereby suppressing their oncogenic transcriptional program.

-

Targeting EVH1 Domains: The EVH1 domains of Ena/VASP proteins are implicated in cancer cell invasion and metastasis. Small molecule inhibitors targeting the EVH1 domain have been shown to hinder lamellipodia formation and interrupt cell migration, offering a potential avenue for anti-metastatic therapies.[5]

The development of highly specific inhibitors for these domains remains a challenge due to the large number of similar domains in the human proteome and the relatively low affinity of the natural interactions. However, advances in structural biology, computational modeling, and screening technologies are continuously providing new insights and opportunities. Future research will likely focus on developing allosteric inhibitors and exploiting unique structural features of individual domains to achieve greater specificity and therapeutic efficacy.

Conclusion

Soluble protein complexes mediated by proline-rich domains are fundamental to the orchestration of cellular signaling. The Grb2-Sos1, YAP/TAZ-TEAD, and CrkL-C3G complexes exemplify how these interactions drive critical processes in health and disease. A deep understanding of the structural basis, quantitative biophysics, and cellular context of these interactions is paramount for researchers in both basic science and drug development. The detailed methodologies and pathway visualizations provided in this guide serve as a foundational resource for the continued investigation and therapeutic targeting of these vital signaling nodes.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Methods for Structural Characterization of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. SUMOylation of Grb2 enhances the ERK activity by increasing its binding with Sos1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. researchgate.net [researchgate.net]

- 12. bitesizebio.com [bitesizebio.com]

- 13. researchgate.net [researchgate.net]

- 14. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]

- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Crk proteins activate the Rap1 guanine nucleotide exchange factor C3G by segregated adaptor-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential interaction of Crkl with Cbl or C3G, Hef-1, and gamma subunit immunoreceptor tyrosine-based activation motif in signaling of myeloid high affinity Fc receptor for IgG (Fc gamma RI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Requirement for C3G‐dependent Rap1 activation for cell adhesion and embryogenesis | The EMBO Journal [link.springer.com]

- 24. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 25. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

- 26. Targeted Covalent Inhibition of Grb2-Sos1 Interaction through Proximity-Induced Conjugation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Soybean Phosphatidylcholine (SDPC) in Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines. The composition of these LNPs is critical to their efficacy, with each lipid component playing a specific role in particle stability, cargo encapsulation, and intracellular delivery. While synthetic, saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are commonly used, there is growing interest in the utility of naturally derived phospholipids. This guide provides an in-depth technical overview of the function of Soybean Phosphatidylcholine (referred to herein as SDPC, as commonly abbreviated in some contexts, though more precisely a mixture of phosphatidylcholines) in lipid nanoparticles.

Soybean Phosphatidylcholine is a natural mixture of phosphatidylcholines with varying fatty acid chains, predominantly unsaturated ones like linoleic acid. This contrasts with the fully saturated acyl chains of DSPC. This structural difference significantly influences the physicochemical properties of the resulting LNPs, impacting their stability, fusogenicity, and interaction with biological systems.

Core Function of this compound as a Helper Lipid

In a typical LNP formulation for nucleic acid delivery, there are four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid. This compound falls into the category of a helper lipid. Its primary functions include:

-

Structural Integrity: Phospholipids are fundamental to the formation and stability of the lipid bilayer structure of the nanoparticle. They arrange themselves alongside cholesterol and the other lipid components to create a stable particle.

-

Modulation of Fluidity and Phase Transition: Due to the presence of unsaturated fatty acid chains, this compound has a lower phase transition temperature (Tm) compared to saturated phospholipids like DSPC. This results in a more fluid lipid bilayer at physiological temperatures, which can influence the nanoparticle's flexibility and its ability to fuse with endosomal membranes.

-

Facilitating Endosomal Escape: The fluidity imparted by unsaturated phospholipids like those in this compound can promote the transition to non-bilayer lipid phases (e.g., hexagonal phase), a mechanism thought to be crucial for disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[1]

-

Influence on Particle Size and Stability: The choice of helper lipid can impact the resulting particle size and long-term stability of the LNP formulation. While saturated lipids like DSPC can form more rigid and potentially more stable particles, the components of this compound can be optimized to create stable formulations.[2]

-

Interaction with Biological Milieu: The surface characteristics of the LNP, influenced by the helper lipid, can affect its interaction with serum proteins and cell surfaces, thereby influencing its biodistribution and cellular uptake.

Quantitative Data on this compound-Containing Lipid Nanoparticles

The following tables summarize quantitative data from studies utilizing Soybean Phosphatidylcholine in lipid-based nanoparticle formulations.

Table 1: Formulation and Characterization of Catalase-Loaded Solid Lipid Nanoparticles (SLNs) with Soybean Phosphatidylcholine

| Parameter | Value | Reference |

| Formulation | ||

| Lipid Phase | SPC:Tripalmitin (5% w/w) | [2] |

| Surfactant | Poloxamer 188 (20 g/L) | [2] |

| Organic Solvent | Acetone:Methylene Chloride (1:1 v/v) | [2] |

| Oily Phase:Aqueous Phase Ratio | 1:2 (v/v) | [2] |

| Characterization | ||

| Mean Particle Size (nm) | 296.0 ± 7.0 | [2] |

| Polydispersity Index (PDI) | 0.322 - 0.354 | [2] |

| Zeta Potential (mV) | -36.4 ± 0.6 | [2] |

| Encapsulation Efficiency (%) | 77.9 ± 1.56 | [2] |

Table 2: Comparative In Vitro Drug Release from Liposomes with Different Phosphatidylcholines

| Phosphatidylcholine | Drug Release Rate | Key Characteristic |

| Soy PC (SPC) | Higher | Lower Tm (unsaturated) |

| Dipalmitoyl PC (DPPC) | Intermediate | Intermediate Tm |

| Hydrogenated Soy PC (HSPC) | Lower | Higher Tm (saturated) |

| Distearoyl PC (DSPC) | Lower | Higher Tm (saturated) |

Note: This table is a qualitative summary based on findings that drug release rates increase with decreased phase transition temperatures (Tm) of the phospholipids used.[3]

Experimental Protocols

Preparation of this compound-Containing Lipid Nanoparticles for mRNA Delivery (Adapted Protocol)

This protocol describes a common method for preparing LNPs using microfluidic mixing, adapted for the inclusion of Soybean Phosphatidylcholine.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Soybean Phosphatidylcholine (this compound)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

mRNA in 10 mM Citrate Buffer (pH 4.0)

-

Ethanol (200 proof, RNase-free)

-

Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration in the ethanol phase should be optimized for the specific formulation, typically in the range of 10-25 mM.

-

-

Preparation of Aqueous mRNA Solution:

-

Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

-

Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate to a level that ensures rapid and turbulent mixing (e.g., 12 mL/min).

-

Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.

-

-

Sterilization and Storage:

-

Filter the purified LNP solution through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C.

-

Characterization of this compound-Containing LNPs

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.

-

Measure the zeta potential using ELS to determine the surface charge of the nanoparticles.

-

2. Encapsulation Efficiency:

-

Method: RiboGreen assay.

-

Procedure:

-

Prepare a standard curve of the free mRNA using the RiboGreen reagent.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The fluorescence before lysis corresponds to the unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and endosomal escape of an this compound-containing LNP.

Caption: General workflow for the preparation of this compound-containing LNPs.

Conclusion

Soybean Phosphatidylcholine (this compound) presents a viable and potentially advantageous alternative to synthetic, saturated phospholipids in the formulation of lipid nanoparticles. Its composition of unsaturated fatty acid chains can lead to more fluid membranes, which may enhance the fusogenicity of the LNPs and facilitate more efficient endosomal escape of the nucleic acid payload. While more direct comparative studies with DSPC in the context of mRNA and siRNA delivery are needed to fully elucidate its relative advantages, the existing data suggests that this compound is a valuable component in the LNP formulation toolkit. The provided data and protocols offer a foundational understanding for researchers and drug development professionals looking to explore the use of this compound in their LNP-based therapeutic and vaccine development programs. Careful optimization of the lipid composition and manufacturing process will be critical to harnessing the full potential of this compound in creating stable and effective drug delivery systems.

References

An In-depth Technical Guide on the Core Principles of Liposome Formation

A Note on "SDPC": The term "this compound" is not a standard acronym for a phospholipid used in liposome research and development. It may refer to 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, a specific type of phosphatidylcholine.[1][2] However, for the purpose of illustrating the fundamental principles of liposome formation, this guide will focus on a widely studied and utilized phospholipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) . The principles and methodologies discussed are broadly applicable to a wide range of amphiphilic lipids used in liposome formulation.[3][4]

Introduction to Liposome Formation

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers, which are structurally similar to cell membranes.[5] This structure allows them to encapsulate both hydrophilic and lipophilic compounds, making them highly versatile drug delivery vehicles.[5][6] The formation of liposomes is a spontaneous process known as self-assembly, driven by the amphiphilic nature of phospholipids in an aqueous environment.[5][7][8]

Core Principle: The Hydrophobic Effect

When phospholipids are dispersed in water, the hydrophilic ("water-loving") heads orient themselves towards the aqueous phase, while the hydrophobic ("water-repelling") tails move away from the water to minimize contact.[5] This energetic drive to shield the hydrophobic tails from water is the primary force behind the self-assembly of lipids into a bilayer structure.[8] These bilayer sheets then close upon themselves to form spherical vesicles, eliminating exposed hydrophobic edges and achieving a thermodynamically stable state.[9]

Key Components in Liposome Formulation

The properties of a liposome, such as its size, charge, stability, and drug release characteristics, are heavily influenced by its lipid composition.[7][10]

-

Phospholipids: The primary structural component. DSPC is a common choice due to its high transition temperature (Tm = 55°C), which results in more rigid and stable liposomes at physiological temperatures.[11][12] Liposomes made with DSPC tend to exhibit higher drug retention and stability compared to those made with phospholipids that have lower transition temperatures.[12][13]

-

Cholesterol: Often incorporated to modulate membrane fluidity, reduce permeability, and enhance stability.[14]

-

Charged Lipids: Lipids such as distearoyl phosphatidylglycerol (DSPG) can be included to impart a surface charge, which can prevent aggregation and influence interaction with biological systems.[12]

-

PEGylated Lipids: The addition of lipids conjugated to polyethylene glycol (PEG) creates a hydrophilic barrier on the liposome surface. This "stealth" coating reduces recognition by the immune system, thereby prolonging circulation time in the body.[15]

The Thin-Film Hydration Method: A Standard Protocol

One of the most common and straightforward methods for preparing liposomes in a laboratory setting is the thin-film hydration technique, followed by extrusion for size homogenization.[16][17][18]

Logical Workflow of Liposome Preparation

Caption: Workflow for liposome preparation via thin-film hydration and extrusion.

Detailed Experimental Protocol: Thin-Film Hydration & Extrusion

-

Lipid Film Preparation:

-

Dissolve the chosen lipids (e.g., DSPC and cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[19] Ensure complete dissolution to achieve a homogenous lipid mixture.[19]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[7][17]

-

Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent.[19]

-

-

Hydration:

-

Hydrate the dry lipid film by adding an aqueous buffer (which may contain the hydrophilic drug to be encapsulated).[19][20]

-

The hydration temperature must be kept above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, this is 55°C).[7][20]

-

Agitate the flask to facilitate the swelling and detachment of the lipid sheets, which then self-assemble into large, multilamellar vesicles (MLVs). For more efficient hydration and encapsulation, freeze-thaw cycles can be employed.[21]

-

-

Sizing by Extrusion:

-

To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[22]

-

Assemble a mini-extruder apparatus with polycarbonate membranes of a defined pore size (e.g., 100 nm).[21] The extruder and lipid suspension should be maintained above the lipid's Tc throughout the process.[21]

-

Load the MLV suspension into one of the gas-tight syringes.

-

Force the suspension back and forth through the membrane for a set number of passes (typically 10-20).[21][23] This mechanical force breaks down the large MLVs, forcing them to re-form into smaller, unilamellar liposomes (LUVs) with a diameter close to the membrane's pore size.[21][22]

-

Factors Influencing Liposome Characteristics

The final properties of the liposome formulation are dictated by several critical parameters during preparation. Optimizing these factors is essential for developing a successful drug delivery system.[10][24]

Relationship between Formulation Parameters and Liposome Attributes

Caption: Key formulation parameters influencing critical quality attributes (CQAs) of liposomes.

Quantitative Data Summary

The following tables summarize how different formulation parameters can affect the final liposome characteristics.

Table 1: Effect of Lipid Composition on Liposome Properties

| Primary Phospholipid | Cholesterol (mol%) | Characteristic | Result | Reference |

| DSPC | 21% | Encapsulation Efficiency | 2.95 ± 0.3% | [13] |

| DPPC | 21% | Encapsulation Efficiency | 2.13 ± 0.04% | [13] |

| DMPC | 21% | Encapsulation Efficiency | 2.25 ± 0.3% | [13] |

| DSPC | 21% | Drug Retention (48h, 37°C) | 85.2 ± 10.1% | [13] |

| DPPC | 21% | Drug Retention (48h, 37°C) | ~60% | [13] |

| DMPC | 21% | Drug Retention (48h, 37°C) | 47.3 ± 6.9% | [13] |

Table 2: Effect of Preparation Method on Encapsulation Efficiency (EE%) and Size

| Drug | Preparation Detail | Size (nm) | EE% | Reference |

| Griseofulvin | Drug Powder used in Pro-liposome | - | 32% | [25] |

| Griseofulvin | Drug in Chloroform used in Pro-liposome | - | 98% | [25] |

| Methotrexate | Optimized with 10 extrusion cycles | < 100 | > 90% | [14] |

| Peptide | Optimized with 30 homogenization cycles | 218 ± 5 | 92.7 ± 2.5% | [14] |

Characterization of Liposomes

Thorough characterization is crucial to ensure the quality, reproducibility, and efficacy of liposomal formulations.[26][27] A multi-faceted analytical approach is required to assess the various physicochemical properties.[26]

Table 3: Key Liposome Characterization Techniques

| Parameter | Common Techniques | Purpose |

| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Measures average size and polydispersity index (PDI).[26][28] |

| Morphology & Lamellarity | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes the shape, size, and number of bilayers.[26] |

| Surface Charge | Zeta Potential Analysis | Predicts colloidal stability and interactions with biological components.[29] |

| Encapsulation Efficiency (EE%) | HPLC, UV-Vis Spectroscopy | Quantifies the amount of drug successfully entrapped within the liposomes.[29][] |

| Stability & Drug Release | DLS, HPLC, Dialysis Methods | Assesses shelf-life and the rate of drug release under specific conditions.[29][31] |

| Lipid Composition & Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the lipid components of the formulation.[26] |

References

- 1. This compound, 59403-52-0 | BroadPharm [broadpharm.com]

- 2. This compound |CAS 59403-52-0|DC Chemicals [dcchemicals.com]

- 3. polysciences.com [polysciences.com]

- 4. kyforabio.com [kyforabio.com]

- 5. helixbiotech.com [helixbiotech.com]

- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposome Self-assembly - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. sopharcos.com [sopharcos.com]

- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 19. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 20. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 21. avantiresearch.com [avantiresearch.com]

- 22. sterlitech.com [sterlitech.com]

- 23. sterlitech.com [sterlitech.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes [mdpi.com]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. Preparation and Characterization of Liposomes: Significance and symbolism [wisdomlib.org]

- 28. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 31. creative-biostructure.com [creative-biostructure.com]

The Pivotal Role of DSPC in mRNA Vaccine Formulations: A Technical Guide

For Immediate Release

In the landscape of modern vaccinology, the success of mRNA vaccines is inextricably linked to the sophistication of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate mRNA molecules to their cellular targets. Within the intricate architecture of these LNPs, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) plays a crucial, multifaceted role. This technical guide provides an in-depth exploration of DSPC's function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The Core Function of DSPC in Lipid Nanoparticles

DSPC is a saturated phospholipid that serves as a "helper lipid" in LNP formulations.[1][2] Its primary function is to provide structural stability to the lipid bilayer of the nanoparticle.[][4] The long, saturated acyl chains of DSPC contribute to a more ordered and rigid lipid membrane, which is essential for encapsulating and protecting the negatively charged mRNA cargo from degradation by extracellular nucleases.[]

The inclusion of DSPC, alongside an ionizable cationic lipid, cholesterol, and a PEGylated lipid, facilitates the formation of stable, monodisperse nanoparticles.[1] This composition is critical for efficient cellular uptake and the subsequent endosomal escape of the mRNA payload, a necessary step for its translation into the target antigen in the cytoplasm.[1][5] While the ionizable lipid is primarily responsible for mRNA encapsulation and endosomal release, DSPC's structural role ensures the integrity of the LNP throughout its journey from the injection site to the interior of the cell.[1][5]

Physicochemical Properties and Quantitative Analysis of DSPC-Containing LNPs

The molar ratio of DSPC in an LNP formulation significantly influences its physicochemical properties, such as particle size, polydispersity index (PDI), and encapsulation efficiency. These parameters are critical determinants of the vaccine's stability, biodistribution, and overall efficacy.[6]

| LNP Component | Molar Ratio (%) (Example Formulation 1) | Molar Ratio (%) (Example Formulation 2) | Key Function |

| Ionizable Lipid (e.g., SM-102) | 50 | 46.3 | Encapsulates mRNA and facilitates endosomal escape.[] |

| DSPC | 10 | 9.4 | Provides structural stability to the lipid bilayer.[] |

| Cholesterol | 38.5 | 42.7 | Modulates membrane fluidity and stability.[] |

| PEGylated Lipid (e.g., PEG2000-DMG) | 1.5 | 1.6 | Prevents aggregation and prolongs circulation time.[] |

| Table 1: Example Molar Ratios of Lipid Components in mRNA LNP Formulations.[] |

| Parameter | Typical Value Range | Significance |

| Particle Size (Z-average) | 70 - 100 nm | Influences cellular uptake and biodistribution. Optimal size balances circulation time and tissue penetration.[6][8] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is crucial for consistent performance and regulatory approval.[9] |

| Encapsulation Efficiency (%) | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNPs, impacting the vaccine's potency.[6] |

| Zeta Potential (mV) | Near-neutral at physiological pH | A slightly negative or neutral surface charge reduces nonspecific interactions with proteins and cells, preventing rapid clearance.[10] |

| Table 2: Key Physicochemical Properties of DSPC-Containing mRNA LNPs. |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing DSPC-containing LNPs encapsulating mRNA using a microfluidic device.

Materials:

-

Ionizable lipid (e.g., SM-102) in ethanol

-

DSPC in ethanol

-

Cholesterol in ethanol

-

PEGylated lipid (e.g., PEG2000-DMG) in ethanol

-

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a lipid stock solution in ethanol by combining the ionizable lipid, DSPC, cholesterol, and PEGylated lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).[11]

-

Prepare an aqueous mRNA solution by diluting the mRNA to the desired concentration in the citrate buffer.

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution and the aqueous-mRNA solution into separate syringes.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two streams induces the self-assembly of the LNPs.[11]

-

Collect the resulting LNP dispersion.